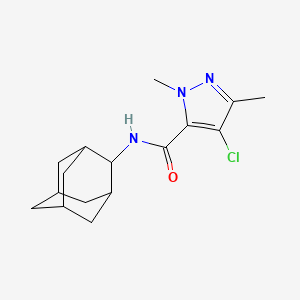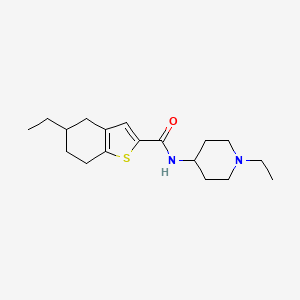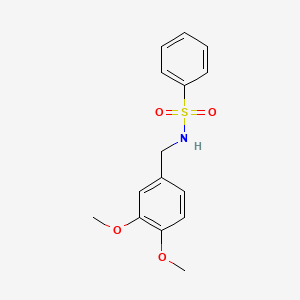![molecular formula C18H17F3N4O2S B10962392 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10962392.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one .
- It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole moiety.
- The compound’s structure consists of a trifluoromethyl group , a morpholine ring , and a benzothiazole ring .
- It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a in the synthesis of more complex molecules.
Biology: Investigated for its , , and activities.
Industry: May serve as a in catalysis or as a .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In antibacterial activity, it may inhibit bacterial enzymes or disrupt cell membranes.
- In antitumor studies, it could target specific pathways related to cell proliferation or apoptosis.
Comparison with Similar Compounds
- Similar compounds include other pyrazolone derivatives , such as curcumin , chalcones , and hydrazones .
- What sets this compound apart is its unique combination of the benzothiazole and pyrazolone moieties.
: DOI: 10.1016/j.bmc.2012.02.035 : [DOI: 10.1016/j.ejmech.2013.04.046](https://doi.org/10.1016/j.ejmech.201
Properties
Molecular Formula |
C18H17F3N4O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylpropylidene)-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C18H17F3N4O2S/c1-2-12(24-7-9-27-10-8-24)14-15(18(19,20)21)23-25(16(14)26)17-22-11-5-3-4-6-13(11)28-17/h3-6H,2,7-10H2,1H3/b14-12- |
InChI Key |
WSOBZMIJPUBMNX-OWBHPGMISA-N |
Isomeric SMILES |
CC/C(=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/N4CCOCC4 |
Canonical SMILES |
CCC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10962312.png)
![2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962319.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962321.png)
![1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10962326.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10962347.png)

![Tetrahydrofuran-2-ylmethyl 3-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10962356.png)
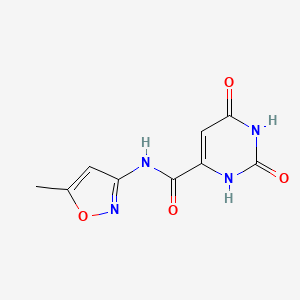
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10962372.png)
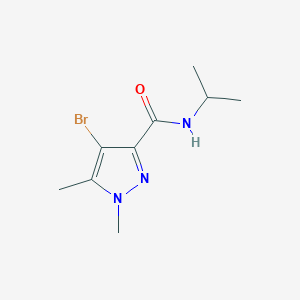
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10962384.png)
